molecular formula C15H16N6O3 B2401369 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034521-96-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2401369
CAS No.: 2034521-96-3
M. Wt: 328.332
InChI Key: YWXOHZJOLUYQNL-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a molecular architecture that incorporates two pharmaceutically relevant domains: an imidazo[1,2-a]pyridine-3-carboxamide scaffold and a 4,6-dimethoxy-1,3,5-triazin-2-yl group. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with published research demonstrating that derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit potent in vitro activity against multi- and extensive drug-resistant Mycobacterium tuberculosis . This suggests potential applications for this compound class in developing novel anti-infective agents. Conversely, the 4,6-dimethoxy-1,3,5-triazine moiety is a well-established functionality in coupling chemistry. Reagents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which shares this core, are extensively used as activating agents for carboxylic acids to form amide or ester bonds under mild conditions . The presence of this group indicates that the compound itself could serve as a novel coupling reagent or a specialized building block for the synthesis of more complex molecules, peptide mimetics, or bioconjugates. Its mechanism of action in this context would likely involve the activation of a carboxylate group to form a highly reactive ester intermediate, facilitating nucleophilic attack by an amine to form an amide bond . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, and consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXOHZJOLUYQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine . This reaction forms the quaternary ammonium chloride salt of the compound. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and may involve additional reagents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The reaction is typically carried out under controlled temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are often carried out in solvents such as THF, methanol, ethanol, or isopropyl alcohol, with the presence of N-methylmorpholine to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are often used in further chemical synthesis and applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. The triazine moiety in N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide enhances the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties : Compounds containing imidazo[1,2-a]pyridine structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the triazine ring may contribute to this activity by interfering with bacterial protein synthesis or disrupting cellular membranes .

Organic Synthesis

Condensing Agent : this compound can serve as an efficient condensing agent in the formation of amides and esters. Its effectiveness has been compared to other known condensing agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which has been widely used for its high yield and purity in amide bond formation .

Peptide Synthesis

The compound has been utilized in peptide synthesis due to its ability to activate carboxylic acids for coupling reactions. The triazine component enhances the reactivity of the carboxylic acid moiety, facilitating the formation of peptide bonds under mild conditions .

Case Studies and Experimental Findings

StudyFindings
Anticancer Activity A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant inhibition of cancer cell proliferation in vitro .
Antimicrobial Test In vitro tests revealed that compounds with similar structures exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria .
Synthesis Efficiency Comparative studies indicated that using this compound as a condensing agent resulted in higher yields than traditional methods .

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The molecular targets and pathways involved include the formation of intermediate esters and the subsequent nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two tetrahydroimidazo[1,2-a]pyridine derivatives (compounds 2d and 1l) synthesized via one-pot reactions . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 2d Compound 1l
Core Structure Imidazo[1,2-a]pyridine (unsaturated) 1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine (partially saturated) 1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine (partially saturated)
Key Substituents - 4,6-Dimethoxy-1,3,5-triazin-2-ylmethyl
- 2-Methyl
- 3-Benzyl
- 5,6-Dicarboxylate (diethyl ester)
- 7-(4-Nitrophenyl)
- 3-Phenethyl
- 5,6-Dicarboxylate (diethyl ester)
- 7-(4-Nitrophenyl)
Melting Point Not reported 215–217°C 243–245°C
Molecular Weight Not reported (estimated higher due to triazine group) 525.52 g/mol 539.55 g/mol
Spectral Validation Not reported 1H/13C NMR, IR, HRMS 1H/13C NMR, IR, HRMS
Functional Groups Carboxamide, triazine, methoxy Nitrophenyl, cyano, ester Nitrophenyl, cyano, ester

Key Observations:

Core Saturation : The target compound’s unsaturated imidazopyridine core may enhance aromatic stacking interactions compared to the tetrahydro derivatives (2d , 1l ), which could influence binding affinity in biological systems.

The carboxamide group in the target compound may improve solubility relative to the ester groups in 2d and 1l.

Thermal Stability : Higher melting points in 1l (243–245°C) vs. 2d (215–217°C) suggest that bulkier substituents (phenethyl vs. benzyl) enhance crystalline packing . The target compound’s melting point remains uncharacterized but is expected to differ due to its distinct substituents.

Synthetic Complexity : The target compound’s triazine and carboxamide groups likely necessitate more specialized synthetic steps compared to the straightforward esterification and nitrophenyl incorporation seen in 2d and 1l .

Research Findings and Implications

While direct biological or pharmacological data for the target compound are absent in the provided evidence, insights from 2d and 1l highlight the importance of substituent engineering:

  • Electron-Deficient Groups: The nitrophenyl and cyano groups in 2d and 1l enhance reactivity in electrophilic substitution reactions, a property that could be leveraged in the target compound for further functionalization .
  • Steric Effects : The phenethyl group in 1l improves thermal stability, suggesting that bulky substituents in the target compound’s triazine moiety might similarly enhance stability .

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide (commonly referred to as DMTMM) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Synthesis

DMTMM is synthesized through the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable amine under specific conditions. The general synthetic route involves the following steps:

  • Reagents :
    • 4,6-dimethoxy-1,3,5-triazine
    • 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
    • Coupling agents (e.g., N-methylmorpholine)
  • Procedure :
    • The triazine derivative is activated using a coupling agent.
    • The reaction mixture is stirred under controlled temperature and monitored via TLC or GC.

Biological Activity

DMTMM exhibits a range of biological activities that contribute to its potential therapeutic applications:

Anticancer Activity

Recent studies have demonstrated that DMTMM shows promising anticancer properties. In vitro assays indicate that it can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of DMTMM

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

The mechanism by which DMTMM induces apoptosis involves the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Antimicrobial Activity

DMTMM has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DMTMM

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL
Pseudomonas aeruginosa125 µg/mL

The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis .

Enzyme Inhibition

DMTMM has been identified as an effective inhibitor of certain enzymes involved in cancer progression and microbial resistance.

Table 3: Enzyme Inhibition by DMTMM

EnzymeIC50 (µM)Type of Inhibition
Carbonic anhydrase25.0Competitive
Thymidylate synthase15.0Non-competitive

This inhibition profile suggests that DMTMM could serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving human breast cancer cells treated with DMTMM showed a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment.
  • Case Study on Antimicrobial Properties : In a clinical setting, DMTMM was tested against drug-resistant strains of bacteria. The compound demonstrated effectiveness in inhibiting bacterial growth, suggesting its potential use in treating infections caused by resistant pathogens.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound involves multi-step reactions, typically starting with coupling the imidazo[1,2-a]pyridine core with functionalized triazine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 2-methylimidazo[1,2-a]pyridine-3-carboxamide with a triazine derivative (e.g., 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride) in a polar aprotic solvent like DMF or acetonitrile.
  • Base selection : Use of K₂CO₃ or anhydrous Na₂CO₃ to deprotonate intermediates and drive the reaction .
  • Temperature control : Stirring at 50–55°C for 3–4 hours to ensure completion while avoiding side reactions .

Q. Optimization strategies :

  • Solvent screening : Test DMF, THF, or toluene for solubility and reactivity differences.
  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1.1:1 for alkylating agents) to minimize unreacted starting material .
  • Workup : Use silica gel chromatography or recrystallization (e.g., from ethanol/water) for purification .

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

A combination of spectroscopic techniques is critical for structural confirmation:

  • ¹H/¹³C NMR : Identify key peaks, such as the methyl group on the imidazo[1,2-a]pyridine (δ ~2.25–2.40 ppm) and methoxy groups on the triazine (δ ~3.80–4.00 ppm) .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazine ring vibrations (C-N at ~1500–1550 cm⁻¹) .
  • HRMS : Confirm molecular weight with a deviation <5 ppm .

Q. Example workflow :

Acquire ¹H NMR in CDCl₃ or DMSO-d₆.

Cross-validate with ¹³C NMR to assign quaternary carbons (e.g., triazine ring carbons at δ ~160–170 ppm).

Use IR to verify functional groups absent in NMR (e.g., NH stretches).

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound?

Computational methods enable rational design of derivatives with tailored properties:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states .
  • Electronic properties : Calculate HOMO/LUMO energies to assess redox behavior or nucleophilic/electrophilic sites .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis .

Case study :
A study on similar triazine derivatives employed DFT to optimize substituent effects on electron-withdrawing groups, guiding experimental synthesis .

Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?

Contradictions often arise from overlapping signals or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous ¹H/¹³C assignments (e.g., distinguishing triazine methyl from imidazo pyridine methyl groups) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in NMR .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Example :
In a study of a related compound, HRMS data resolved conflicting NMR assignments by confirming the molecular formula .

Q. What methodologies are suitable for studying the electrochemical behavior of this compound and its derivatives?

Electrochemical studies reveal redox properties critical for applications in catalysis or bioactivity:

  • Cyclic voltammetry (CV) : Measure oxidation/reduction potentials in acetonitrile or DMF with a supporting electrolyte (e.g., TBAPF₆) .
  • Controlled potential electrolysis : Correlate electrochemical activity with structural changes (e.g., methoxy group substitution on triazine) .

Q. Data interpretation :

  • Peak separation : Calculate ΔE values to assess reversibility of redox processes.
  • Scan rate dependence : Determine if reactions are diffusion- or adsorption-controlled.

Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40–60°C in buffers (pH 1–13) for 1–4 weeks .
  • HPLC monitoring : Track degradation products and calculate half-life.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in derivatives?

  • Systematic substitution : Synthesize derivatives with variations in methoxy groups (triazine) or methyl groups (imidazo pyridine) .
  • Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. Tables for Key Data Comparison

Synthetic Condition Comparison SolventBaseYield (%)Reference
DMF, 50°C, 3hK₂CO₃75–80
Toluene, reflux, 12hNa₂CO₃60–65
Spectral Data for Key Functional Groups TechniqueKey PeaksReference
Methoxy (OCH₃)¹³C NMRδ 56.2–56.8 ppm
Imidazo pyridine C=OIR1675 cm⁻¹

Q. Notes

  • Advanced questions emphasize methodological rigor over descriptive answers.
  • Computational and experimental data integration is critical for modern research .

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